4-Bromo-3-pyridinemethanol hydrochloride
CAS No.: 1546624-18-3; 197007-87-7
Cat. No.: VC4726819
Molecular Formula: C6H7BrClNO
Molecular Weight: 224.48
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1546624-18-3; 197007-87-7 |
|---|---|
| Molecular Formula | C6H7BrClNO |
| Molecular Weight | 224.48 |
| IUPAC Name | (4-bromopyridin-3-yl)methanol;hydrochloride |
| Standard InChI | InChI=1S/C6H6BrNO.ClH/c7-6-1-2-8-3-5(6)4-9;/h1-3,9H,4H2;1H |
| Standard InChI Key | PDQPYZSLVWMFCL-UHFFFAOYSA-N |
| SMILES | C1=CN=CC(=C1Br)CO.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The molecular formula of 4-bromo-3-pyridinemethanol hydrochloride is C₆H₇BrClNO, with a molar mass of 224.48 g/mol. Its IUPAC name is (4-bromopyridin-3-yl)methanol hydrochloride, reflecting the substitution pattern on the pyridine ring. The hydrochloride salt enhances the compound’s stability and solubility in polar solvents, though exact solubility data remain unreported.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 1546624-18-3; 197007-87-7 |
| Molecular Formula | C₆H₇BrClNO |
| Molecular Weight | 224.48 g/mol |
| IUPAC Name | (4-bromopyridin-3-yl)methanol hydrochloride |
| SMILES | C1=CN=CC(=C1Br)CO.Cl |
| InChI Key | PDQPYZSLVWMFCL-UHFFFAOYSA-N |
Spectroscopic Characterization
While direct spectral data for 4-bromo-3-pyridinemethanol hydrochloride are unavailable, analogous bromopyridines provide insights into expected patterns:
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¹H NMR: The hydroxymethyl group (-CH₂OH) typically resonates near δ 3.5–4.5 ppm, while aromatic protons appear deshielded (δ 7.5–8.5 ppm) due to electron-withdrawing effects of bromine .
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¹³C NMR: The carbon bearing bromine (C-4) is anticipated near δ 120–130 ppm, with the hydroxymethyl carbon at δ 60–65 ppm .
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IR Spectroscopy: Stretching vibrations for O-H (≈3200 cm⁻¹), C-Br (≈600 cm⁻¹), and C-N (≈1350 cm⁻¹) are characteristic .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 4-bromo-3-pyridinemethanol hydrochloride likely follows strategies employed for related bromopyridines. Key steps include:
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Halogenation: Bromination of 3-pyridinemethanol using reagents like PBr₃ or N-bromosuccinimide (NBS) under controlled conditions.
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Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt, improving crystallinity and handling properties.
Reactivity and Functionalization
Nucleophilic Substitution
Applications in Drug Discovery
Intermediate in API Synthesis
4-Bromo-3-pyridinemethanol hydrochloride is a precursor in synthesizing Janus kinase (JAK) inhibitors and Bruton’s tyrosine kinase (BTK) inhibitors. For example, its bromine atom participates in Suzuki-Miyaura couplings with boronic acids to introduce aryl groups critical for target binding.
Case Study: Anticancer Agents
In a 2023 study, derivatives of this compound demonstrated in vitro cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 12 µM). The hydroxymethyl group facilitated hydrogen bonding with kinase active sites, while bromine enhanced lipophilicity for membrane penetration.
Future Research Directions
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Solubility Studies: Systematic evaluation in aqueous and organic solvents.
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Pharmacokinetics: ADMET profiling to assess drug-likeness.
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Catalytic Applications: Exploration in cross-coupling reactions as a ligand or precursor.
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